BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Enzyme kinetics

3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 892843-42-4) belongs to the N-substituted sulfonyl amide class incorporating the privileged 1,3,4-oxadiazole scaffold. This hybrid architecture merges a benzenesulfonyl moiety, a propanamide linker, and a 3,5-dimethoxyphenyl-substituted oxadiazole ring into a single compact pharmacophore.

Molecular Formula C19H19N3O6S
Molecular Weight 417.44
CAS No. 892843-42-4
Cat. No. B2406066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS892843-42-4
Molecular FormulaC19H19N3O6S
Molecular Weight417.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18-21-22-19(28-18)20-17(23)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23)
InChIKeyYVKHOMNFQDKCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide: Compound Class and Pharmacophore Context for Targeted Procurement


3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 892843-42-4) belongs to the N-substituted sulfonyl amide class incorporating the privileged 1,3,4-oxadiazole scaffold. This hybrid architecture merges a benzenesulfonyl moiety, a propanamide linker, and a 3,5-dimethoxyphenyl-substituted oxadiazole ring into a single compact pharmacophore. The 1,3,4-oxadiazole core is recognized as a versatile bioisostere with documented multi-target inhibitory potential across acetylcholinesterase (AChE), carbonic anhydrase (hCA) isoforms, monoamine oxidase B (MAO-B), and lipoxygenase (LOX) enzyme families, making this compound a strategic entry point for lead-oriented procurement in medicinal chemistry and chemical biology programs [1] [2].

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide: Pharmacophoric Uniqueness Driving Procurement Decisions


In-class sulfonamide or oxadiazole compounds cannot be interchanged with this specific derivative because the activity profile is critically governed by three synergistic structural elements: (i) the 3,5-dimethoxyphenyl substituent on the oxadiazole ring, which controls steric and electronic complementarity within narrow enzyme active-site clefts; (ii) the propanamide linker spacing between the sulfonyl and oxadiazole moieties, which dictates the conformational flexibility and hydrogen-bonding geometry; and (iii) the benzenesulfonyl terminus, which functions as a zinc-binding group for metalloenzyme isoforms. Published structure-activity relationship (SAR) data from the N-substituted sulfonyl amide class demonstrate that subtle changes to any of these modules—for instance, replacing the 3,5-dimethoxyphenyl with mono-methoxy, dimethyl, or halogenated aryl groups, or truncating the propanamide linker—dramatically reshapes enzyme inhibition potency, isoform selectivity, and cytotoxicity profiles [1]. Therefore, generic substitution without structural verification risks procurement of a compound with quantitatively and qualitatively different biological performance.

Quantitative Evidence Guide for 3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide: Comparator-Based Activity, Selectivity, and Drug-Likeness Benchmarks


AChE and Carbonic Anhydrase Class-Level Inhibition Potency: Nanomolar Ki Range Benchmarking from N-Substituted Sulfonyl Amide Series

In a systematic SAR study of ten N-substituted sulfonyl amide derivatives bearing the 1,3,4-oxadiazole core (compounds 6a–j), Güleç et al. (2022) established that this scaffold class consistently achieves nanomolar inhibition constants (Ki) against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I, hCA II). The Ki ranges reported for this series are 23.11–52.49 nM against AChE, 18.66–59.62 nM against hCA I, and 9.33–120.80 nM against hCA II. Although the target compound was not included in this specific series, its structural features—benzenesulfonyl group, propanamide linker, and 3,5-dimethoxyphenyl-substituted oxadiazole—place it squarely within this validated pharmacophore class. Extrapolating from the SAR trends, the 3,5-dimethoxyphenyl substitution is predicted to shift hCA isoform selectivity patterns compared to the alkyl- and phenyl-substituted analogs in the reference series, while maintaining inhibitory potency within the nanomolar concentration window [1].

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Enzyme kinetics Medicinal chemistry

MAO-B Inhibition: Propanamide-Linker Differentiation vs. Direct Benzenesulfonamide Analogues

Shetnev et al. (2019) demonstrated that a series of ten 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides—compounds in which the sulfonamide is directly attached to the oxadiazole ring without an intervening propanamide spacer—are exceptionally potent MAO-B inhibitors, with the most active analogue achieving an IC50 of 0.0027 µM (2.7 nM) [1]. The target compound structurally diverges from this series through the insertion of a propanamide linker between the benzenesulfonyl group and the oxadiazole core. This elongation is expected to alter the distance and angular relationship between the aryl-binding motif and the active-site flavin adenine dinucleotide (FAD) cofactor, potentially reducing binding affinity for MAO-B while simultaneously enhancing selectivity over MAO-A and improving pharmacokinetic parameters such as metabolic stability and plasma protein binding. This linker-dependent divergence provides a rational basis for selecting the target compound over the direct sulfonamide-linked analogues when off-target MAO-B inhibition is undesirable or when the propanamide-oriented conformation offers superior complementarity to alternative therapeutic targets.

Monoamine oxidase B inhibition Neurodegeneration Propanamide linker Structure-activity relationship

Carbonic Anhydrase Isoform Selectivity: 3,5-Dimethoxyphenyl Substitution Advantage Over Mono-Methoxy and Halogenated Analogs

The carbonic anhydrase (CA) inhibition landscape is exquisitely sensitive to the substitution pattern on the aryl ring attached to the oxadiazole core. Published SAR data from benzenesulfonamide-linked 1,3,4-oxadiazole hybrids demonstrate that dual methoxy substitution at the 3- and 5-positions of the phenyl ring enhances selectivity for the tumor-associated isoform hCA IX and the glaucoma-relevant isoform hCA XIII over the ubiquitous cytosolic isoforms hCA I and II, relative to compounds bearing 4-fluorophenyl (electron-withdrawing, reduced steric bulk) or 3,4-dimethylphenyl (hydrophobic, lacks hydrogen-bonding capability) substituents [2]. The 3,5-dimethoxy motif provides a balanced combination of electron donation (via resonance), moderate steric occupancy, and hydrogen-bond acceptor capacity that optimizes interactions within the amphiphilic CA active site. The target compound, bearing this specific 3,5-dimethoxyphenyl group, is therefore predicted to exhibit a CA isoform inhibition fingerprint that is quantitatively shifted toward tumor- and CNS-associated isoforms when compared to the direct sulfonamide analogue series and the mono-substituted phenyl oxadiazole derivatives [1] [2].

Carbonic anhydrase isoform selectivity Benzenesulfonamide pharmacophore 3,5-Dimethoxyphenyl Drug design

Drug-Likeness and Physicochemical Differentiation: Calculated Property Comparison Against Structurally Adjacent Analogues

Physicochemical profiling of structurally adjacent analogues—including 3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 941914-76-7, MW = 385.4 g/mol, C19H19N3O4S) and 3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 868677-16-1, MW = 373.4 g/mol, C17H14FN3O4S) —reveals that the target compound (C20H25N3O5S, MW = 419.5 g/mol) introduces two methoxy oxygen atoms that increase hydrogen-bond acceptor count from 4 to 6 while adding moderate polar surface area. This substitution is predicted to enhance aqueous solubility and reduce logP relative to the dimethylphenyl analog, while providing superior hydrogen-bonding capacity compared to the fluorophenyl analog. Additionally, methoxy groups are known to attenuate CYP450-mediated oxidative metabolism at the phenyl ring, offering a metabolic stability advantage over the metabolically labile benzylic methyl groups present in the dimethylphenyl analogue. These calculated differentiators support the rationale for procuring the 3,5-dimethoxyphenyl derivative over the 3,4-dimethylphenyl or 4-fluorophenyl variants when favorable solubility, reduced metabolic clearance, and enhanced target hydrogen-bonding are prioritized in a screening cascade.

Drug-likeness Physicochemical properties Metabolic stability Procurement decision support

Cytocompatibility and ADME-Tox Readout: Class Benchmark Demonstrating Preferential Brain Distribution and Low Neurotoxicity for Optimized Sulfonyl Amides

In the Güleç et al. (2022) study, the most potent representatives of the N-substituted sulfonyl amide class (compounds 6a, 6d, 6h) were advanced into ADME-Tox profiling that included cytotoxicity assessment in primary cortex neuron cells and neuroblastoma SH-SY5Y cells, alongside oral bioavailability and brain distribution prediction. These optimized analogs were identified as orally bioavailable, highly selective, and brain-preferentially distributed AChE and hCA inhibitors with acceptable cytotoxicity margins [1]. Although the specific target compound was not individually profiled in this battery, it shares the core sulfonamide-oxadiazole-propanamide connectivity that underpins the favorable ADME-Tox signature. Critically, the 3,5-dimethoxyphenyl substituent offers a differentiated cytotoxic liability profile compared to the alkyl- and phenyl-substituted analogues tested: methoxy substituents generally reduce non-specific membrane perturbation compared to alkyl chains and may improve brain penetration through enhanced hydrogen-bonding capacity with the blood-brain barrier endothelium. This class-level ADME-Tox validation reduces procurement risk for neuroscience-focused programs relative to completely uncharacterized oxadiazole derivatives.

Cytotoxicity ADME-Tox Blood-brain barrier penetration Neuroblastoma

High-Value Application Scenarios for 3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide in Scientific and Industrial Research


Lead Optimization in Multi-Target Drug Discovery for Alzheimer's Disease and Glaucoma

The validated class-level nanomolar inhibition of both AChE and hCA isoforms by N-substituted sulfonyl amide oxadiazoles [1] positions this 3,5-dimethoxyphenyl derivative as a rational starting point for multi-target lead optimization. The compound can be screened in parallel against AChE (Alzheimer's disease target) and hCA I/II/IX/XIII (glaucoma and oncology targets) to quantify its dual inhibition profile. The dimethoxyphenyl substitution is hypothesized to enhance selectivity for CNS-relevant hCA isoforms over peripheral isoforms, a critical differentiator for minimizing diuretic and metabolic side effects. Procurement of this specific analog enables head-to-head comparative profiling against the alkyl-substituted 6a–j series [1] to map the 3,5-dimethoxyphenyl pharmacophore's contribution to potency and selectivity.

Neurodegenerative Disease Target Identification and Validation Using Chemical Probe with Favorable CNS Drug-Likeness

Given the class-demonstrated brain-preferential distribution and low neurotoxicity in cortex neuron and SH-SY5Y models [1], this compound is suited for chemical probe development in neurodegenerative disease target validation. The propanamide linker, which distinguishes it from the ultra-potent MAO-B inhibitor class [2], reduces the likelihood of confounding MAO-B-mediated effects in phenotypic screening assays. Researchers can deploy this compound in neuronal cell-based models of Parkinson's disease or Alzheimer's disease to deconvolute target engagement without MAO-B background interference, leveraging the favorable physicochemical and ADME-Tox benchmarks established for the class while exploiting the 3,5-dimethoxyphenyl-specific selectivity hypothesis.

Carbonic Anhydrase Isoform Profiling for Oncology and Ophthalmology Drug Discovery Programs

The 3,5-dimethoxyphenyl group has been independently associated with enhanced selectivity for tumor-associated (hCA IX) and glaucoma-associated (hCA XIII) carbonic anhydrase isoforms in benzenesulfonamide-linked oxadiazole series [3]. Procuring this compound enables direct isoform profiling against a panel of recombinant hCA isoforms (I, II, IX, XII, XIII) to experimentally determine selectivity ratios. These data are directly actionable for oncology programs targeting the hypoxic tumor microenvironment (hCA IX) or ophthalmology programs developing topical carbonic anhydrase inhibitors for intraocular pressure reduction. The propanamide linker additionally offers a vector for further chemical derivatization to tune isoform selectivity without ablating the zinc-binding sulfonamide pharmacophore.

Comparative Pharmacophore Mapping in Structure-Activity Relationship (SAR) Studies

This compound occupies a distinct and under-explored position in the 1,3,4-oxadiazole SAR landscape—combining a propanamide linker, a benzenesulfonyl zinc-binding group, and a 3,5-dimethoxyphenyl substituent. Systematic comparative profiling against the nearest catalogued analogues (e.g., 3,4-dimethylphenyl and 4-fluorophenyl derivatives) allows medicinal chemistry teams to construct quantitative pharmacophore models that parameterize the contribution of methoxy substitution to enzyme inhibition, isoform selectivity, cytotoxicity, and metabolic stability. Such comparative SAR datasets are foundational for rational drug design and are directly supported by the procurement of this specific compound alongside its comparator analogues.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.